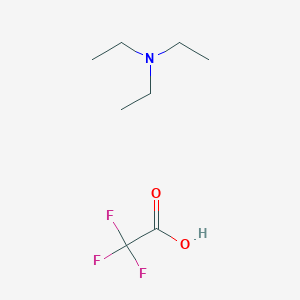

Trietilamina, ácido trifluoroacético

Descripción general

Descripción

Triethylamine, trifluoroacetic acid is a widely used reagent in various scientific fields, particularly in High-Performance Liquid Chromatography (HPLC). This solution is a combination of trifluoroacetic acid and triethylamine, both of which are known for their strong acidic and basic properties, respectively. The solution is colorless and completely

Aplicaciones Científicas De Investigación

Transformaciones Químicas

El ácido trifluoroacético (TFA) se utiliza ampliamente para facilitar una variedad de transformaciones químicas. Estas incluyen reordenamientos, desprotecciones de grupos funcionales, condensaciones, hidroarilaciones y trifluoroalquilaciones. Su fuerte naturaleza ácida, miscibilidad con agua y bajo punto de ebullición lo convierten en un reactivo ideal para estos procesos .

Síntesis de Compuestos Fluorados

El TFA se utiliza en la síntesis de fluoruros ácidos y fluoruros de alquilo. Actúa como un agente fluorante suave y selectivo. Esto es particularmente útil para crear difluoruros vicinales a partir de epóxidos y 3-fluoroazetidina .

Descubrimiento de Fármacos

En el descubrimiento de fármacos, los compuestos relacionados con el TFA se emplean para la construcción de β-fluoroalquilaminas terciarias funcionalizadas. Estos compuestos orgánicos fluorados son valiosos debido a sus posibles aplicaciones en productos farmacéuticos, agroquímica, catálisis y ciencia de materiales .

Impacto Ambiental

Si bien el TFA tiene muchas aplicaciones científicas, también es un conocido contaminante persistente en el medio ambiente. Su producción a partir de la degradación atmosférica de fluorocarbonos como algunos hidrofluorocarbonos (HFC) se ha identificado como una fuente importante .

Mecanismo De Acción

Target of Action

Triethylamine, trifluoroacetic acid, also known as N,N-diethylethanamine;2,2,2-trifluoroacetic acid or Trifluoroacetic acid-Triethylamine 2M:2M solution, primarily targets π-extended ketoenamine-substituted triphenylamines . These are a class of organic compounds that play a crucial role in various chemical reactions due to their unique structural and electronic properties .

Mode of Action

The compound interacts with its targets through a series of proton and electron transfer events . This interaction results in the formation of a radical cation, which is confirmed by electron paramagnetic resonance (EPR) spectroscopy . The radical cation formed by the oxidation of triphenylamine with trifluoroacetic acid is responsible for the unexpected near-infrared (NIR) absorption .

Biochemical Pathways

The biochemical pathway affected by this compound involves the absorption shift of π-extended ketoenamine-substituted triphenylamines from the blue (420–450 nm) to the near-infrared (NIR) (1020–1080 nm) spectral region . This shift is highly specific to trifluoroacetic acid, while only a mild shift is observed in other studied acids .

Pharmacokinetics

Trifluoroacetic acid, due to its strong acidity and low boiling point, is extensively used in protecting groups-based synthetic strategies . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties that could impact its bioavailability.

Result of Action

The primary result of the action of trifluoroacetic acid and triethylamine is the induced absorption shift of π-extended ketoenamine-substituted triphenylamines . This shift in absorption can have significant implications in various applications, including materials chemistry .

Action Environment

The action of trifluoroacetic acid and triethylamine can be influenced by environmental factors. For instance, the presence of residual amounts of trifluoroacetic acid was reported to potentially affect the accuracy and reproducibility of a broad range of cellular assays . Furthermore, trifluoroacetic acid is a hydrophilic, non-degradable substance that has been increasing in concentrations within diverse environmental media . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBAQCENVXUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480604 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-49-9 | |

| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethylamine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)

![4-(1-Pyrrolidinyl)-2-[(2S)-2-pyrrolidinylmethyl]pyridine](/img/structure/B1626192.png)

![2-Furan-2-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626194.png)